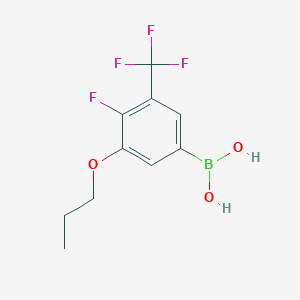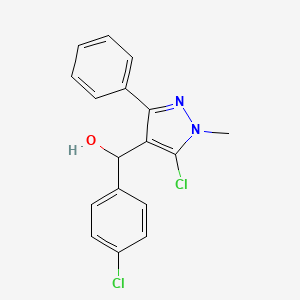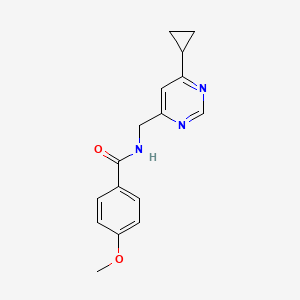
N-((6-cyclopropylpyrimidin-4-yl)methyl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((6-cyclopropylpyrimidin-4-yl)methyl)-4-methoxybenzamide, commonly known as CP-673451, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent and selective inhibitor of the platelet-derived growth factor receptor (PDGFR) tyrosine kinase, which is involved in the regulation of cell growth, differentiation, and survival. CP-673451 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
Mechanism of Action
CP-673451 exerts its anti-cancer effects by inhibiting the activity of the N-((6-cyclopropylpyrimidin-4-yl)methyl)-4-methoxybenzamide tyrosine kinase. N-((6-cyclopropylpyrimidin-4-yl)methyl)-4-methoxybenzamide is a cell surface receptor that is activated by the binding of platelet-derived growth factor (PDGF) ligands. Upon activation, N-((6-cyclopropylpyrimidin-4-yl)methyl)-4-methoxybenzamide initiates a signaling cascade that promotes cell growth, proliferation, and survival. CP-673451 binds to the ATP-binding site of N-((6-cyclopropylpyrimidin-4-yl)methyl)-4-methoxybenzamide and prevents its activation, thereby inhibiting the downstream signaling pathway.
Biochemical and Physiological Effects:
CP-673451 has been shown to have several biochemical and physiological effects in preclinical models of cancer. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). CP-673451 has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.
Advantages and Limitations for Lab Experiments
CP-673451 has several advantages and limitations for lab experiments. Its selectivity for N-((6-cyclopropylpyrimidin-4-yl)methyl)-4-methoxybenzamide makes it a useful tool for studying the role of N-((6-cyclopropylpyrimidin-4-yl)methyl)-4-methoxybenzamide signaling in cancer. However, its complex synthesis and high cost may limit its use in some labs. Additionally, its potency may make it difficult to determine the optimal concentration for experiments.
Future Directions
There are several future directions for the study of CP-673451. One area of interest is the evaluation of its efficacy in combination with other targeted therapies, such as inhibitors of the epidermal growth factor receptor (EGFR) or the vascular endothelial growth factor receptor (VEGFR). Another area of interest is the identification of biomarkers that can predict response to CP-673451. Additionally, the development of more efficient synthesis methods and analogs of CP-673451 may improve its efficacy and reduce its cost.
Synthesis Methods
The synthesis of CP-673451 involves several steps, including the reaction of 4-methoxybenzoyl chloride with 6-cyclopropylpyrimidine-4-amine to form N-(4-methoxybenzoyl)-6-cyclopropylpyrimidine-4-amine. This intermediate is then reacted with formaldehyde and sodium cyanoborohydride to form N-((6-cyclopropylpyrimidin-4-yl)methyl)-4-methoxybenzamide. The synthesis of CP-673451 is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
CP-673451 has been extensively studied in preclinical models of cancer, including breast cancer, glioblastoma, and prostate cancer. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the N-((6-cyclopropylpyrimidin-4-yl)methyl)-4-methoxybenzamide signaling pathway. CP-673451 has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models. These findings have led to the development of clinical trials to evaluate the safety and efficacy of CP-673451 in cancer patients.
properties
IUPAC Name |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-21-14-6-4-12(5-7-14)16(20)17-9-13-8-15(11-2-3-11)19-10-18-13/h4-8,10-11H,2-3,9H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJURIHSELVZAQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=CC(=NC=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-methoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-fluorophenyl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2785475.png)
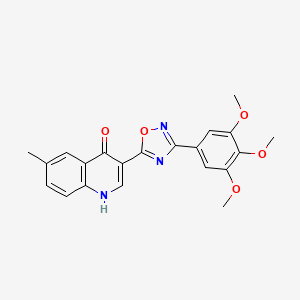


![1-[7-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]spiro[3,4-dihydrochromene-2,4'-piperidine]-1'-yl]ethanone](/img/structure/B2785480.png)
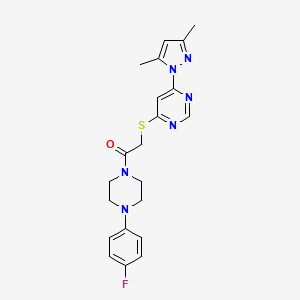
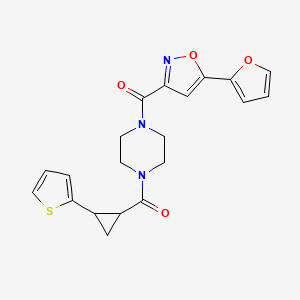
amine hydrochloride](/img/structure/B2785486.png)
![(1R)-1-(2,9-Dioxaspiro[5.5]undecan-3-yl)ethanamine](/img/structure/B2785487.png)
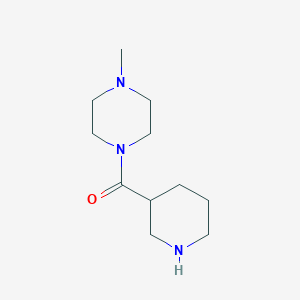
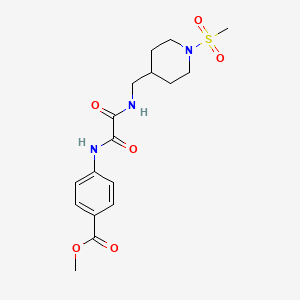
![2-{[5-(4-Fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide](/img/structure/B2785493.png)
